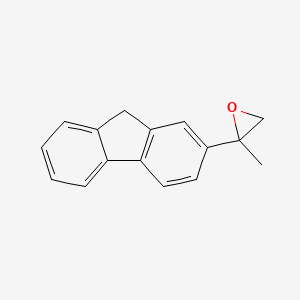![molecular formula C11H15N3O3 B13867315 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine CAS No. 945720-39-8](/img/structure/B13867315.png)
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine: is a chemical compound with the molecular formula C11H15N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the nitro group and the pyrrolidinyl ethoxy side chain makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine typically involves the nitration of 2-[2-(1-pyrrolidinyl)ethoxy]Pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to control temperature and reaction time precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and pyrrolidinyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl ethoxy side chain can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Nitro-5-pyridineboronic acid pinacol ester: This compound also contains a nitro group and a pyridine ring but differs in its boronic acid ester functional group.
5-Nitro-2-(1-pyrrolidinyl)pyridine: Similar in structure but lacks the ethoxy side chain.
Uniqueness: 5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine is unique due to the presence of both the nitro group and the pyrrolidinyl ethoxy side chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
945720-39-8 |
|---|---|
Formule moléculaire |
C11H15N3O3 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)pyridine |
InChI |
InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(12-9-10)17-8-7-13-5-1-2-6-13/h3-4,9H,1-2,5-8H2 |
Clé InChI |
HNXPFOMADGEMMI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)



![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)


![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)

![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)




